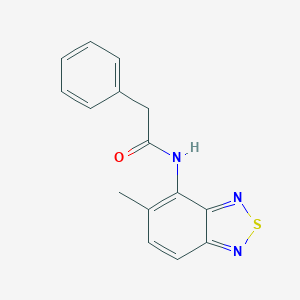
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, also known as DMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to possess unique properties that make it an attractive candidate for use in various research studies. In
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA replication and the activation of pro-apoptotic proteins. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to inhibit the production of various inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Finally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to modulate the immune system by increasing the production of various immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have anti-inflammatory and antiviral properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, including its use as a potential drug candidate for the treatment of various diseases, its potential use in combination therapies, and its use in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyridine-4-amine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product is confirmed by various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antiviral agent. In cancer research, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.
Propiedades
Fórmula molecular |
C13H14N2O4S |
|---|---|
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-10-5-7-14-8-6-10/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
OHQBPOCBXDNIDY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)